molecular formula C7H5BrN2O B1293179 5-Bromo-2-methoxynicotinonitrile CAS No. 941294-54-8

5-Bromo-2-methoxynicotinonitrile

Cat. No.: B1293179
CAS No.: 941294-54-8
M. Wt: 213.03 g/mol
InChI Key: FRKLCMNRGGZZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H5BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring.

Scientific Research Applications

5-Bromo-2-methoxynicotinonitrile has several applications in scientific research:

Safety and Hazards

5-Bromo-2-methoxynicotinonitrile is classified as a hazardous chemical . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

This compound is often used as a building block in the synthesis of various pharmaceuticals, so its targets can vary widely depending on the final compound it is incorporated into .

Biochemical Pathways

As a building block in pharmaceutical synthesis, it can be involved in a variety of pathways depending on the final compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-2-methoxynicotinonitrile are not directly available. These properties would be crucial in determining the bioavailability of the compound. As a building block, its adme properties can significantly influence the pharmacokinetics of the final pharmaceutical compound .

Result of Action

As a building block in pharmaceutical synthesis, its effects can vary widely depending on the final compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place under an inert atmosphere at 2–8 °C to maintain its stability . Other environmental factors such as pH, temperature, and presence of other compounds can also influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methoxynicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific proteins and enzymes allows it to modulate various biochemical pathways. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy. Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. It can also accumulate in specific tissues, leading to localized effects. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. Studies have shown that the compound can localize to the nucleus, where it can modulate gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxynicotinonitrile typically involves the bromination of 2-methoxynicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with amines yields aminated derivatives, while coupling reactions produce biaryl compounds .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-2-methoxypyridin-3-amine
  • 5-Bromo-2-methoxy-3-nitropyridine

Comparison: 5-Bromo-2-methoxynicotinonitrile is unique due to the presence of both a bromine atom and a methoxy group on the nicotinonitrile scaffold. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 5-Bromo-2-methoxypyridine lacks the nitrile group, which significantly alters its reactivity and applications .

Properties

IUPAC Name

5-bromo-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKLCMNRGGZZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650015
Record name 5-Bromo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-54-8
Record name 5-Bromo-2-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxynicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

12.23 g (149 mmol) of sodium acetate and then 7.66 ml (149 mmol) of bromine at 0° C. are added to 10 g (74.6 mmol) of a solution of 2-methoxy-nicotinonitrile in 29 ml of acetic acid. The reaction mixture is heated at 70° C. overnight. After returning to room temperature, the reaction medium is added to an ice bath and the precipitate obtained is filtered, rinsed with water and then dried at 50° C. to yield 11.6 g (73%) of 5-bromo-2-methoxy-nicotinonitrile in the form of a white solid.
Quantity
12.23 g
Type
reactant
Reaction Step One
Quantity
7.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxynicotinonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methoxynicotinonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methoxynicotinonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methoxynicotinonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methoxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.